3-(2H-1,3-BENZODIOXOL-5-YL)-1-(4-METHOXYPHENYL)UREA
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Overview
Description
3-(2H-1,3-Benzodioxol-5-yl)-1-(4-methoxyphenyl)urea is an organic compound that belongs to the class of ureas. It features a benzodioxole ring and a methoxyphenyl group, making it a compound of interest in various fields of scientific research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)urea typically involves the reaction of 1,3-benzodioxole-5-carbonyl chloride with 4-methoxyaniline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride. The resulting intermediate is then treated with a urea derivative to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the urea moiety, converting it into corresponding amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amines and reduced urea derivatives.
Substitution: Formation of substituted benzodioxole derivatives with various functional groups.
Scientific Research Applications
3-(2H-1,3-Benzodioxol-5-yl)-1-(4-methoxyphenyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)urea involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular pathways.
Comparison with Similar Compounds
Similar Compounds
3-(2H-1,3-Benzodioxol-5-yl)-1-phenylurea: Lacks the methoxy group, leading to different chemical and biological properties.
3-(2H-1,3-Benzodioxol-5-yl)-1-(4-hydroxyphenyl)urea: Contains a hydroxy group instead of a methoxy group, affecting its reactivity and interactions.
3-(2H-1,3-Benzodioxol-5-yl)-1-(4-chlorophenyl)urea: Contains a chloro group, which can influence its chemical stability and biological activity.
Uniqueness
The presence of the methoxy group in 3-(2H-1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)urea imparts unique chemical and biological properties. This group can enhance the compound’s solubility, reactivity, and binding affinity, making it a valuable compound for various applications in scientific research.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-19-12-5-2-10(3-6-12)16-15(18)17-11-4-7-13-14(8-11)21-9-20-13/h2-8H,9H2,1H3,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGMRUSBBHWWTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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